
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a carboxylic acid group at the third position of the pyrrole ring, along with two methyl groups and a 2-methylbutan-2-yl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2-methylbutan-2-ylamine with a suitable diketone, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.
科学的研究の応用
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrrole ring can participate in π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the 2-methylbutan-2-yl substituent.
5-(2-Methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid: Lacks the additional methyl group at the second position.
2-Methyl-5-(2-methylpropyl)-1H-pyrrole-3-carboxylic acid: Features a different alkyl substituent.
Uniqueness
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the 2-methylbutan-2-yl and methyl groups can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic targets in biological systems.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
2-methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-5-11(3,4)9-6-8(10(13)14)7(2)12-9/h6,12H,5H2,1-4H3,(H,13,14) |
InChIキー |
SVWJHKQOBSFKQY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC(=C(N1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


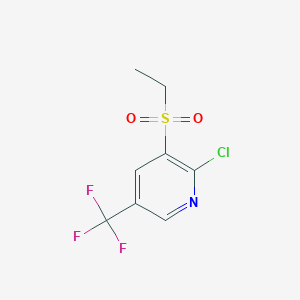
![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)
![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)

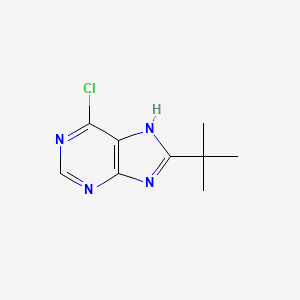
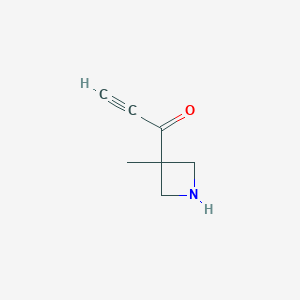

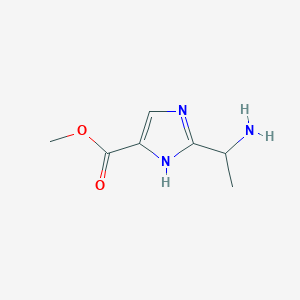
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)
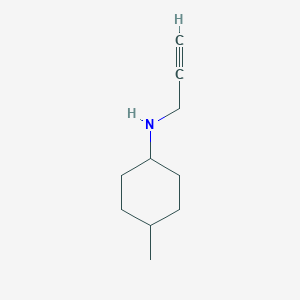
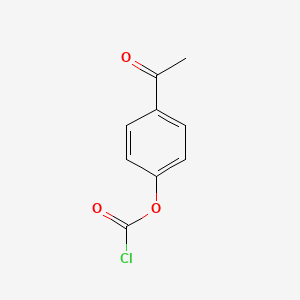
![9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
